2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide

Medicinal Chemistry Physicochemical Property Optimization Triazole Scaffolds

Fragment-based drug discovery programs targeting coagulation factors require geometrically precise triazole scaffolds. The 1-methyl-1,2,4-triazol-5-yl alanine amide (CAS 1493254-26-4) solves this by providing four critical functional group vectors-primary amine, terminal amide, N-methyl group, and triazole N-1/N-2 positions-in a single validated building block. • Enables regioselective acylation of the free amine for covalent warhead installation without tautomeric interference • Supplied at 95% purity for immediate use in Fragment-Based Drug Discovery (FBDD) and peptidomimetic chemistry • Differentiated from acid/ester/des-methyl analogs for irreversible target engagement of Factor XIIa

Molecular Formula C6H11N5O
Molecular Weight 169.19 g/mol
Cat. No. B15273958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide
Molecular FormulaC6H11N5O
Molecular Weight169.19 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)CC(C(=O)N)N
InChIInChI=1S/C6H11N5O/c1-11-5(9-3-10-11)2-4(7)6(8)12/h3-4H,2,7H2,1H3,(H2,8,12)
InChIKeyPQZKOHFPGGIZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide – Procurement-Grade Structural Identity and Baseline Characterization


2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide (CAS 1493254-26-4) is a non-proteinogenic α-amino acid amide featuring a 1-methyl-1,2,4-triazole ring on its alanine side chain . The molecule has a molecular formula of C₆H₁₁N₅O and a molecular weight of 169.19 g/mol [1]. It is typically supplied as a research-grade building block with a purity specification of 95% . The compound’s structure integrates a primary amine, a terminal amide, and an N-methyl triazole ring, distinguishing it from the corresponding carboxylic acid, ester, and des-methyl analogs.

Supports covalent inhibitor and probe design workflows via primary amine acylation
Defined single regioisomer eliminates tautomeric ambiguity for structure-activity studies
Alanine amide scaffold provides balanced H-bond donor/acceptor surface for target engagement

Why Generic 1,2,4-Triazole Analogs Cannot Substitute for 2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide


The assembly of the 1-methyl-1,2,4-triazol-5-yl Alanine amide scaffold involves four critical functional group vectors—the primary amine (nucleophile/positive charge), the terminal amide (H-bond donor/acceptor network), the N-methyl group (conformational restriction, logP tuning, and metabolic soft spot), and the triazole N-1 and N-2 positions (metal coordination and dipole moment). Bulk substitution of any single functional group (e.g., using 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides [1] or 2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid ) alters H-bond capacity, ionization state, reactivity toward acylating agents, and target recognition. Both directed fragment linking and cycloaddition-based library syntheses described in the recent literature [2] rely on the unique orientation of the N-1 methyl substituent and the free amine, validating that this specific scaffold fulfills distinct geometric and electrostatic requirements which regioisomeric or acid/ester analogs fail to satisfy.

Carboxylic acid analogs Carboxylate ionization disrupts H-bond network required for active-site recognition; may eliminate covalent binding activity reported for amide series
Des-methyl analogs N-unsubstituted triazoles exist as tautomeric mixtures, introducing structural ambiguity and confounding batch reproducibility in SAR programs
Ester prodrugs Ester derivatives shift logP and metabolic liability profile; cannot serve as direct functional equivalents for amide-focused fragment linking or target engagement

Quantitative Differentiation Evidence for 2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide Against Its Closest Analogs


N-Methylation Enables Scaffold-Specific LogP Tuning vs. Des-Methyl Congener

The presence of the N-methyl substituent on the triazole ring is expected to impart a significant difference in lipophilicity compared to the N-H parent compound. Based on property prediction frameworks for triazole-based amino acid analogs [1] and the known impact of N-methylation on cLogP (typically an increase of 0.5-1.0 log units), the analog 2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide (MW 155.16 g/mol) is calculated to possess an AlogP of approximately -0.87, while N-methylation results in an AlogP of approximately -0.16 for the target compound (MW 169.19 g/mol) [2]. This marks a quantifiable shift of about 0.71 log units.

Lipophilicity Shift via N-Methylation
Cross-study comparable
Predicted ΔAlogP ≈ +0.71 log units
Supports logD tuning for scaffold-specific lead optimization
Computational prediction; experimental logD confirmation recommended
Medicinal Chemistry Physicochemical Property Optimization Triazole Scaffolds

Primary Amine and Amide Functionalities Provide Defined Hydrogen Bonding Capacity for Covalent Inhibitor Design

Experimental evidence on closely related amide-functionalized 1,2,4-triazol-5-amines demonstrates that installation of a primary amine adjacent to a terminal amide on a triazole scaffold is essential for achieving covalent inhibition of serine proteases such as Factor XIIa and Thrombin [1]. In contrast, the carboxylic acid variant 2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid bears an ionizable carboxylate at physiological pH , which abrogates the directed H-bond donor network required for active-site recognition in these enzyme systems. No detectable covalent modification was reported for the corresponding acid structures in the same protease assays [1].

Covalent Warhead Functionality
Class-level inference
Amide scaffold enables active-site covalent modification; acid congener shows no detectable binding
Defines amide as required entry point for covalent probe libraries targeting serine proteases
Evidence derived from closely related 1,2,4-triazol-5-amine series; direct confirmation for this scaffold advised
Covalent Probe Design Kinase Inhibitors Ligand Efficiency

Regioselective N-1 Methyl Group Avoids Tautomeric Ambiguity Present in N-H 1,2,4-Triazol-5-yl Analogs

N-unsubstituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides exist as an equilibrium mixture of annular prototropic tautomers, complicating structural assignment and biological interpretation [1]. The presence of an N-1 methyl group in 2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide eliminates this tautomerism, yielding a single, well-defined regioisomer. This structural purity is confirmed by the lack of tautomeric signal splitting in NMR spectra [1], while the N-H parent compound requires X-ray crystallography to deconvolute the tautomeric state [1].

Regioselective N-1 Methyl Group
Cross-study comparable
Singular NMR signature confirms single, non-tautomerizing regioisomer
Ensures batch-to-batch structural consistency for procurement and SAR correlation
N-H parent compounds require X-ray crystallography to resolve tautomeric mixtures
Synthetic Chemistry Structural Characterization Crystallography

Validated Application Scenarios for 2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide


Medicinal Chemistry Campaigns Targeting Serine Protease and Kinase Inhibition Using Covalent Warheads

This building block is the optimal synthon for constructing potent, selective covalent inhibitors of blood coagulation factors (e.g., Factor XIIa) and kinases. Its free amine group can be readily acylated with electrophilic warheads to engage catalytic cysteine or serine residues; the amide group anchors the inhibitor within the binding site via a conserved hydrogen bond network. Scaffolds lacking this precise arrangement, as inferred from the structure-activity relationship of amide-functionalized 1,2,4-triazol-5-amines, demonstrate markedly reduced inhibitory activity [1]. This compound enables procurement managers to supply fragment-based drug discovery programs with a validated entry point for irreversible target engagement.

Probing Neutral Amino Acid Transporter (SN1) and Cellular Uptake Mechanisms

Triazole-based amino acids and their amide derivatives have been successfully deployed as molecular probes for the neutral amino acid transport protein SN1 [1]. The target compound's distinct N-methyl and amide moieties provide a unique interaction surface for study. In these competitive uptake assays, the carboxamide group's polarity and H-bonding capacity offer a differentiated pharmacological profile compared to the acid or ester derivatives, which face different transport kinetics or recognition by the transporter [2]. This makes this building block indispensable for studying structure-transport relationships in cells.

Asymmetric Library Collection and Unnatural Amino Acid Peptidomimetics

The scaffold serves as the required intermediate for constructing N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are important for peptidomimetic chemistry and macrocycle construction [1]. This compound's ability to undergo regioselective modification at the amine or amide positions without tautomeric interference enables the synthesis of diversely decorated, homochiral unnatural peptide segments. Such fidelity is a pre-requisite for investigators assembling proprietary heterocycle-grafted peptide macrocycles, where the N-methyl group further prevents off-target reactivity of triazole N-H groups.

Application
Selection Property
Validation Focus
Targeted covalent inhibitor design
Primary amine for warhead conjugation; conserved H-bond network
Verify target engagement and irreversible binding in enzymatic assays
Amino acid transporter probe studies
Carboxamide polarity and H-bonding capacity for SN1 interaction
Confirm differential uptake kinetics vs. acid or ester derivatives in cell models
Unnatural peptidomimetic library synthesis
Regioselective modification without tautomeric interference; N-methyl protects N-H reactivity
Establish regiochemical fidelity in macrocycle or modified peptide assembly
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